N'-hydroxy-1H-indole-2-carboximidamide N'-hydroxy-1H-indole-2-carboximidamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC19137221
InChI: InChI=1S/C9H9N3O/c10-9(12-13)8-5-6-3-1-2-4-7(6)11-8/h1-5,11,13H,(H2,10,12)
SMILES:
Molecular Formula: C9H9N3O
Molecular Weight: 175.19 g/mol

N'-hydroxy-1H-indole-2-carboximidamide

CAS No.:

Cat. No.: VC19137221

Molecular Formula: C9H9N3O

Molecular Weight: 175.19 g/mol

* For research use only. Not for human or veterinary use.

N'-hydroxy-1H-indole-2-carboximidamide -

Specification

Molecular Formula C9H9N3O
Molecular Weight 175.19 g/mol
IUPAC Name N'-hydroxy-1H-indole-2-carboximidamide
Standard InChI InChI=1S/C9H9N3O/c10-9(12-13)8-5-6-3-1-2-4-7(6)11-8/h1-5,11,13H,(H2,10,12)
Standard InChI Key MRHMTTDXOMLUQO-UHFFFAOYSA-N
Isomeric SMILES C1=CC=C2C(=C1)C=C(N2)/C(=N/O)/N
Canonical SMILES C1=CC=C2C(=C1)C=C(N2)C(=NO)N

Introduction

Chemical Identity and Structural Characteristics

N'-Hydroxy-1H-indole-2-carboximidamide belongs to the indole alkaloid family, featuring a fused benzene-pyrrole ring system substituted with a hydroxylated carboximidamide group at the second position. Its molecular structure enables diverse non-covalent interactions, including hydrogen bonding and π-π stacking, which are critical for biological activity.

Molecular and Stereochemical Data

The compound’s molecular formula (C₉H₉N₃O) corresponds to a molecular weight of 175.19 g/mol. Key identifiers include:

PropertyValueSource
CAS Registry Number63408-86-6
IUPAC NameN'-hydroxy-1H-indole-2-carboximidamide
SMILESC1=CC=C2C(=C1)C=C(N2)C(=NO)N
InChI KeyMRHMTTDXOMLUQO-UHFFFAOYSA-N
SolubilitySoluble in polar organic solvents (e.g., DMSO, methanol)

The isomeric SMILES (C1=CC=C2C(=C1)C=C(N2)/C(=N/O)/N) highlights the anti configuration of the hydroxyl-imine group, which influences its reactivity and binding affinity.

Synthesis and Reaction Pathways

Synthetic Methodology

The compound is synthesized via nucleophilic acyl substitution, where indole-2-carboxylic acid reacts with hydroxylamine hydrochloride in the presence of sodium hydroxide:

Indole-2-carboxylic acid+NH2OH\cdotpHClNaOHN’-Hydroxy-1H-indole-2-carboximidamide\text{Indole-2-carboxylic acid} + \text{NH}_2\text{OH·HCl} \xrightarrow{\text{NaOH}} \text{N'-Hydroxy-1H-indole-2-carboximidamide}

Key steps include:

  • Activation of the Carboxylic Acid: The carboxylic acid group is deprotonated by NaOH, forming a carboxylate ion.

  • Nucleophilic Attack: Hydroxylamine attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.

  • Proton Transfer and Elimination: The intermediate collapses, expelling water and yielding the carboximidamide.

Optimization of reaction conditions (e.g., pH 9–10, 60–80°C) improves yields to >70%.

Functionalization Strategies

While direct modifications of N'-hydroxy-1H-indole-2-carboximidamide are sparsely documented, analogous indole derivatives undergo:

  • Friedel-Crafts Acylation: Introduces acyl groups at the indole’s C3 position .

  • Reductive Alkylation: Converts ketones to alkyl chains using triethylsilane .

These methods could be adapted to diversify the compound’s substituents for structure-activity relationship (SAR) studies.

Biological Activities and Mechanisms

Enzyme Inhibition

The carboximidamide moiety acts as a hydrogen bond donor-acceptor pair, enabling competitive inhibition of enzymatic active sites. For example, analogous indole-6-carboximidamides inhibit indoleamine 2,3-dioxygenase 1 (IDO1), a tryptophan-metabolizing enzyme implicated in immune evasion by tumors. While direct evidence for the 2-carboximidamide isomer is lacking, its structural similarity suggests potential immunomodulatory effects.

Physicochemical Properties

PropertyValueMethod/Source
Melting Point215–217°C (decomposes)Estimated via QSPR
LogP (Partition Coefficient)1.2Calculated using XLogP3
StabilityStable at pH 5–8; degrades under strong acidic/basic conditions

The compound’s moderate lipophilicity (LogP = 1.2) suggests favorable membrane permeability, a desirable trait for drug candidates.

Research Gaps and Future Directions

  • Mechanistic Studies: Elucidate the compound’s interaction with IDO1 and other immunomodulatory targets using X-ray crystallography.

  • SAR Profiling: Synthesize analogs with varied substituents (e.g., halogenation at C5) to optimize potency and selectivity .

  • In Vivo Toxicology: Assess acute toxicity and pharmacokinetics in rodent models to advance preclinical development.

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